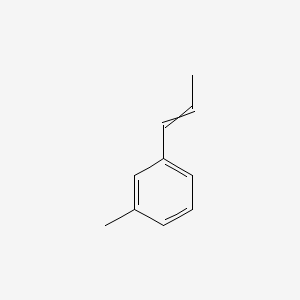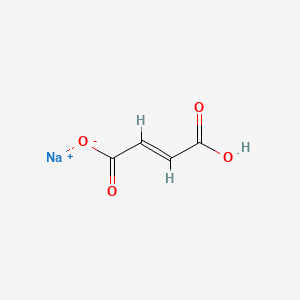
D,L-SELENOCYSTEINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenocysteine (Sec), the 21st proteinogenic amino acid, is found in enzymes known as selenoproteins, typically located in their active site . It is an analogue of the more common cysteine with selenium in place of the sulfur .
Synthesis Analysis
The synthesis of selenoproteins requires the co-translational recoding of an in-frame UGASec codon. Interactions between the Selenocysteine Insertion Sequence (SECIS) and the SECIS binding protein 2 (SBP2) in the 3′untranslated region (3′UTR) of selenoprotein mRNAs enable the recruitment of the selenocysteine insertion machinery . Selenocysteine is synthesized on the tRNA scaffold from selenide, ATP, and serine using tRNA [Ser]Sec, seryl-tRNA synthetase, O- phosphoseryl-tRNA [Ser]Sec kinase, selenophosphate synthetase, and SecS .Molecular Structure Analysis
Selenocysteine has the same structure as cysteine, but with an atom of selenium taking the place of the usual sulfur. It has a selenol group . The Se-H group is more acidic (pKa = 5.43 ) than the thiol group; thus, it is deprotonated at physiological pH .Chemical Reactions Analysis
Selenocysteine β-lyase (SCL) from a lactic acid bacterium, Leuconostoc mesenteroides LK-151 (Lm-SCL), acted on L-selenocysteine, L-cysteine, and L-cysteine sulfinic acid but showed a high preference for L-selenocysteine . The kcat and kcat/Km values of Lm-SCL were determined to be 108 (min−1) and 42.0 (min−1・mM−1), respectively .Physical And Chemical Properties Analysis
Selenium is a nonmetal with symbol Se and atomic number 34, located in the fourth period of the periodic table in the chalcogen group, along with oxygen, sulfur, and tellurium . The atomic and physical properties of selenium are listed in Table 1.1 .Mechanism of Action
Safety and Hazards
Future Directions
Our understanding of this intriguing amino acid has greatly advanced, but many aspects remain obscure . Submissions may cover the processes of its biosynthesis and peculiar insertion, the function and regulation of specific selenoproteins, their role in human health and disease, the evolution and phylogenetic distribution of Sec, and the biochemical nature of its catalytic benefit .
properties
CAS RN |
18312-66-8 |
|---|---|
Molecular Formula |
C6H4ClN3O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





